molecular formula C6H14N2 B2754456 2-(Azetidin-1-yl)propan-1-amine CAS No. 1555973-00-6

2-(Azetidin-1-yl)propan-1-amine

Cat. No. B2754456
CAS RN: 1555973-00-6
M. Wt: 114.192
InChI Key: JRZFLGYOIRLVTR-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)propan-1-amine is a chemical compound with the CAS Number: 1555973-00-6 . It has a molecular weight of 114.19 and its IUPAC name is 2-(azetidin-1-yl)propan-1-amine .


Synthesis Analysis

A new, one-pot protocol using mild conditions has been developed for the straightforward synthesis of various drug-like N-aminopropyl scaffolds . This process combines azetidine dimerization with a subsequent functionalization such as alkylation or amide formation .


Molecular Structure Analysis

The InChI Code of 2-(Azetidin-1-yl)propan-1-amine is 1S/C6H14N2/c1-6(5-7)8-3-2-4-8/h6H,2-5,7H2,1H3 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 2-azetidinone ring system serves as the fundamental structural motif for several essential β-lactam antibiotics , including penicillins, cephalosporins, and carbapenems. These antibiotics are widely used to treat bacterial infections. Researchers explore modifications of the 2-azetidinone scaffold to design novel antimicrobial agents with improved efficacy and reduced resistance .

Green Synthesis and Catalysis

A green and practical method for synthesizing 3-pyrrole-substituted 2-azetidinones has been developed using catalytic amounts of molecular iodine under microwave irradiation. This method allows for the efficient synthesis of diverse 2-azetidinone derivatives, even with various substituents at N-1 and C-4 positions. The combination of Lewis acid catalysts (such as molecular iodine) and microwave irradiation enhances reaction yields and rapidity .

Metal-Complexing Agents

The 3-(azetidin-1-yl)propan-1-amine moiety appears in various potentially pharmacologically-active molecules. Additionally, it can be of interest for designing metal-complexing agents. Researchers investigate its coordination chemistry and explore its potential applications in metal-based therapies .

Heterocyclic Amino Acid Derivatives

Scientists aim to synthesize new heterocyclic amino acid derivatives containing both azetidine and oxetane rings. These compounds may exhibit unique physicochemical properties and metabolic behavior. Understanding their structure-activity relationships could lead to novel therapeutic agents .

Optically Pure Compounds

The developed methodology allows for the synthesis of optically pure 3-pyrrole-substituted 2-azetidinones . Researchers investigate their chiral properties and potential applications in asymmetric synthesis and drug development .

Functional Materials and Polymers

Exploring the reactivity of 2-azetidinones with various functional groups can lead to the development of novel materials. Researchers investigate their polymerization behavior, potential as monomers, and applications in materials science .

Future Directions

The 2-(Azetidin-1-yl)propan-1-amine moiety is present in various potentially pharmacologically-active molecules and can be of interest also for the design of metal-complexing agents . Future research may focus on the development of new synthesis methods and the exploration of its potential applications in medicinal chemistry.

properties

IUPAC Name

2-(azetidin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6(5-7)8-3-2-4-8/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFLGYOIRLVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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